molecular formula C12H14FNO3 B2792302 2-(Cyclohexyloxy)-1-fluoro-3-nitrobenzene CAS No. 1233955-80-0

2-(Cyclohexyloxy)-1-fluoro-3-nitrobenzene

Cat. No.: B2792302
CAS No.: 1233955-80-0
M. Wt: 239.246
InChI Key: NZHCBWYDHDNXSU-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-1-fluoro-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a cyclohexyloxy group, a fluorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-1-fluoro-3-nitrobenzene typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene with cyclohexanol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-1-fluoro-3-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The cyclohexyloxy group can be oxidized to a cyclohexanone derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.

Major Products Formed

    Reduction: 2-(Cyclohexyloxy)-1-fluoro-3-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Cyclohexanone derivatives.

Scientific Research Applications

2-(Cyclohexyloxy)-1-fluoro-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-1-fluoro-3-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the fluorine atom can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexyloxy)-1-fluoro-4-nitrobenzene: Similar structure but with the nitro group in a different position.

    2-(Cyclohexyloxy)-1-chloro-3-nitrobenzene: Chlorine atom instead of fluorine.

    2-(Cyclohexyloxy)-1-fluoro-3-aminobenzene: Amino group instead of nitro group.

Uniqueness

2-(Cyclohexyloxy)-1-fluoro-3-nitrobenzene is unique due to the combination of its substituents, which confer specific chemical properties such as reactivity and stability. The presence of the fluorine atom enhances its resistance to metabolic degradation, making it a valuable compound in pharmaceutical research .

Properties

IUPAC Name

2-cyclohexyloxy-1-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c13-10-7-4-8-11(14(15)16)12(10)17-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHCBWYDHDNXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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